molecular formula C20H23N2O2+ B11214045 3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11214045
M. Wt: 323.4 g/mol
InChI Key: MQNIQQRSPLTECZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives. Its chemical structure consists of a hexahydroimidazo[1,2-a]pyridin-1-ium core with a hydroxy group at position 3, a phenyl group at position 1, and a methoxyphenyl group at position 4. The systematic name is quite a mouthful, so let’s break it down:

    IUPAC Name: 3-Hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Preparation Methods

The synthetic routes for this compound involve the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. Here’s a summary of the procedure:

  • Starting Materials

    • 3-Hydroxy-4-methoxybenzoic acid
    • Pyrrolidine
    • 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)
    • N,N-diisopropylethylamine (DIPEA)
  • Reaction Steps

    • Mix the starting materials in N,N-dimethylformamide (DMF).
    • Stir the mixture at 40°C until completion (indicated by TLC).
    • Dilute with brine and extract with ethyl acetate.
  • Industrial Production

    • Industrial-scale production methods may involve modifications of the laboratory synthesis, optimized for efficiency and yield.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: May have pharmacological applications (e.g., antiviral, anticancer).

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

  • The exact mechanism is context-dependent, but it likely involves interactions with specific molecular targets (enzymes, receptors) or modulation of cellular pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H23N2O2+

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O2/c1-24-18-12-10-17(11-13-18)21-15-20(23,16-7-3-2-4-8-16)22-14-6-5-9-19(21)22/h2-4,7-8,10-13,23H,5-6,9,14-15H2,1H3/q+1

InChI Key

MQNIQQRSPLTECZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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